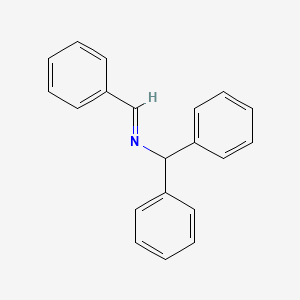

N-Benzylidene-N-(diphenylmethyl)amine

Description

Significance of Imine Chemistry in Organic Synthesis

Imines, often referred to as Schiff bases, are a cornerstone of modern organic synthesis, valued for their versatile reactivity. nih.gov The carbon-nitrogen double bond in imines is a key functional group that participates in a wide array of chemical reactions, making these compounds crucial intermediates in the construction of more complex molecules. nih.gov

The significance of imine chemistry is evident in several key areas of organic synthesis:

Intermediates for Heterocycle Synthesis: Imines are widely used as precursors for the synthesis of nitrogen-containing heterocyclic compounds. For instance, they can undergo cycloaddition reactions, such as the [4+2] cycloaddition with dienes (Povarov reaction) to form quinolines, or react with ketenes in [2+2] cycloadditions to produce β-lactams (Staudinger synthesis). google.com

Nucleophilic Addition and Amination Reactions: The electrophilic carbon atom of the imine double bond is susceptible to attack by various nucleophiles. This reactivity is harnessed in reactions like the Strecker synthesis of α-amino acids and in reductive amination, where the imine is reduced in situ to form an amine.

Multicomponent Reactions (MCRs): Imines are frequently generated in situ as key intermediates in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. nist.gov The Mannich reaction, which produces β-amino carbonyl compounds, is a classic example where an iminium ion, a derivative of an imine, is a key electrophile. nist.gov

Catalysis and Ligand Chemistry: The nitrogen atom of the imine can coordinate with metal centers, making imine-containing molecules valuable ligands in coordination chemistry and catalysis. This property is exploited in various transition-metal-catalyzed reactions.

Synthesis of Biologically Active Compounds: The imine moiety is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products. Consequently, reactions involving imines are integral to the synthesis of these important compounds. nih.gov

The continual development of new methods for imine synthesis and the discovery of novel reactions involving imines underscore their enduring importance in the field of organic chemistry. scbt.comnih.gov

Contextualization within Benzhydryl Amine Chemistry

N-Benzylidene-N-(diphenylmethyl)amine is a derivative of a benzhydryl amine, also known as a diphenylmethyl amine. Benzhydryl amines are characterized by a nitrogen atom attached to a carbon atom that is, in turn, bonded to two phenyl groups. chemsrc.comnih.gov This structural feature, the benzhydryl group, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. chemsrc.comnih.gov

The chemistry of benzhydryl amines is significant for several reasons:

Pharmaceutical Importance: The benzhydryl moiety is a key component in numerous pharmaceutical agents with diverse therapeutic applications, including antihistamines, antivirals, and anticancer agents. chemsrc.comnih.gov The steric bulk and lipophilicity of the two phenyl rings can significantly influence the pharmacological properties of a molecule.

Synthetic Utility: The benzhydryl group can serve as a protecting group for amines. Its bulky nature can direct the stereochemical outcome of reactions at nearby centers. Furthermore, the C-N bond of the benzhydryl amine can be cleaved under specific conditions, allowing for the release of the parent amine.

Chiral Auxiliaries and Asymmetric Synthesis: When the two phenyl groups are different or when the nitrogen atom is part of a chiral structure, benzhydryl amines can be chiral. Chiral benzhydryl amines and their derivatives are employed in asymmetric synthesis as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure compounds. chemsrc.comnih.gov

This compound, as an imine of a benzhydryl amine, combines the reactivity of the imine functional group with the structural and steric properties of the benzhydryl moiety. Research into this and related compounds explores how the bulky benzhydryl group influences the reactivity of the imine, such as in nucleophilic additions or cycloaddition reactions.

Historical Development of this compound Research

The historical development of research specifically on this compound is not extensively documented as a singular narrative. However, its origins can be traced through the broader evolution of imine and benzhydryl amine chemistry.

The foundational discovery of imines is credited to Hugo Schiff in 1864, who first reported the condensation reaction between aldehydes and primary amines. nih.govthegoodscentscompany.com This reaction, now known as Schiff base formation, provided the fundamental method for synthesizing compounds like this compound. Early research in the late 19th and early 20th centuries focused on understanding the scope and mechanism of this condensation reaction with various aldehydes and amines.

The synthesis of benzhydryl amines, the amine precursor to the title compound, also has a long history, with early methods often involving the reduction of benzophenone (B1666685) oxime or the reaction of benzhydryl halides with ammonia (B1221849) or amines.

While specific early studies on this compound are not prominent in historical reviews, its synthesis would have been achievable using the classical Schiff base condensation. Research in the mid-20th century saw a surge in the study of reaction mechanisms and the physical properties of organic compounds, and it is likely that imines with bulky substituents like the diphenylmethyl group were investigated to understand steric effects on reactivity and conformation.

More recent research involving N-benzhydryl imines has been driven by their utility in asymmetric synthesis. For example, a notable development in the late 20th century was the use of N-benzhydryl imines in the enantioselective Strecker synthesis of α-amino acids, where the benzhydryl group played a crucial role in controlling the stereochemical outcome of the reaction. nih.gov This highlights a shift from fundamental synthesis and characterization to the application of such compounds as tools in more complex synthetic challenges.

Compound Data

| Property | Data |

| IUPAC Name | N-benzylidene-1,1-diphenylmethanamine |

| Synonyms | (E)-N-benzhydryl-1-phenylmethanimine |

| CAS Number | 62506-88-1 |

| Molecular Formula | C₂₀H₁₇N |

| Molecular Weight | 271.36 g/mol |

| Melting Point | 99-103 °C |

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydryl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAMCIQDVMEHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420134 | |

| Record name | N-Benzylidene-N-(diphenylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62506-88-1 | |

| Record name | N-Benzylidene-N-(diphenylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzylidene-N-(diphenylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzylidene N Diphenylmethyl Amine and Its Analogues

Direct Condensation Approaches

Direct condensation is a fundamental and widely employed method for the synthesis of imines. This approach typically involves the reaction of a primary amine with an aldehyde or ketone, resulting in the formation of an imine and water.

Condensation of Benzaldehyde (B42025) with Amines

The reaction between benzaldehyde and a primary amine, such as diphenylmethylamine, is a classic example of Schiff base formation. This reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is often removed. Traditional methods have utilized a Dean-Stark apparatus for azeotropic distillation. However, recent advancements have focused on developing more environmentally friendly and efficient solvent-free or quasi-solvent-free conditions. peerj.com

For instance, studies have shown that the condensation of various aldehydes and amines can proceed efficiently at room temperature without the need for a solvent. scirp.orgscirp.org The use of dehydrating agents or catalysts can further enhance the reaction rate and yield. One study highlighted the use of Amberlyst® 15, a heterogeneous catalyst, for the solventless synthesis of a range of imines from aromatic aldehydes and both aliphatic and aromatic amines, achieving yields between 72-99% in short reaction times. peerj.com

The reaction of benzaldehyde with different amines under solvent- and catalyst-free conditions, with the removal of water under reduced pressure, has also been demonstrated to be an effective method for obtaining high yields of the corresponding imines. scirp.org

Optimization of Reaction Conditions and Reagents

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired imine. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

Several catalysts have been investigated to facilitate the condensation reaction. For example, the use of a commercially available and recyclable heterogeneous catalyst like Amberlyst® 15 has been shown to be highly effective. peerj.com In some cases, the reaction can proceed efficiently without any catalyst. scirp.org The choice of solvent can also significantly impact the reaction outcome, with some studies favoring solventless conditions for their green chemistry advantages. peerj.comscirp.org

The reaction temperature is another critical factor. While some methods require elevated temperatures, many modern procedures are designed to run at room temperature to improve energy efficiency and minimize side reactions. peerj.comscirp.org The molar ratio of the aldehyde to the amine is also optimized to ensure complete conversion of the limiting reagent.

Table 1: Optimization of Imine Synthesis from Benzaldehyde and tert-Butylamine peerj.com

| Entry | Catalyst | Desiccant | Solvent | Time (h) | Yield (%) |

| 1 | None | None | None | 24 | <5 |

| 2 | None | MgSO₄ | None | 24 | 10 |

| 3 | Amberlyst® 15 | None | None | 2 | 95 |

| 4 | Montmorillonite K-10 | None | None | 4 | 85 |

| 5 | Zeolite H-Y | None | None | 6 | 70 |

Reactions carried out at room temperature.

Catalytic Synthesis Routes

Catalytic methods offer powerful alternatives to direct condensation, often providing higher efficiency, selectivity, and the ability to perform transformations under milder conditions. These routes are particularly important for the synthesis of complex imine analogues.

Metal-Catalyzed Transformations

A variety of transition metals have been employed as catalysts in the synthesis of imines and their derivatives. These catalysts can facilitate reactions through different mechanisms, including oxidative coupling and C-H activation.

Iron, being an earth-abundant and relatively non-toxic metal, has garnered significant attention as a catalyst for organic transformations. Iron-catalyzed methods for imine synthesis often involve aerobic oxidative reactions. organic-chemistry.orgacs.orgacs.org For example, an iron(III) nitrate/TEMPO system has been developed for the aerobic oxidation of primary and secondary amines, as well as the coupling of benzylamines with anilines, to produce imines. organic-chemistry.orgacs.org This method utilizes air as a green oxidant and offers a practical and eco-friendly alternative to traditional methods. organic-chemistry.orgacs.orgacs.org

Another approach involves the iron-catalyzed multicomponent C-H alkylation of imines that are generated in situ. nih.gov This photoinduced method utilizes alkyl radicals generated through iron-mediated photocatalytic C-H activation, which then add to the in situ formed imines. nih.gov A Russian patent also describes a method for producing N-benzylidenebenzylamine by reacting benzylamine (B48309) with carbon tetrachloride in the presence of an FeCl₃·6H₂O catalyst. google.com

Table 2: Iron-Catalyzed Aerobic Oxidative Self-Coupling of Benzylamine acs.org

| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Fe(NO₃)₃/TEMPO | Toluene | 80 | 12 | 95 |

| 2 | FeCl₃/TEMPO | Toluene | 80 | 12 | 88 |

| 3 | Fe₂(SO₄)₃/TEMPO | Toluene | 80 | 12 | 82 |

| 4 | Fe(acac)₃/TEMPO | Toluene | 80 | 12 | 75 |

Yields are based on GC analysis.

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, including the arylation of C(sp³)–H bonds. This methodology provides a direct route to synthesize complex diarylmethyl)amine structures, which are prevalent in many pharmaceutically important compounds. nih.gov

The first nickel-catalyzed deprotonative cross-coupling between C(sp³)–H bonds of benzylimines and aryl chlorides has been reported, allowing for the arylation of the benzylic position without the need for a directing group. nih.gov This approach represents a significant advancement in C-H functionalization, offering a convenient and atom-economical synthesis of (diarylmethyl)amines. nih.gov The reaction typically employs a commercially available nickel catalyst and proceeds under mild conditions. nih.gov

Recent research has also explored the synergy between nickel catalysts and triplet excited ketones for the photochemical arylation and alkylation of abundant alkane sp³ C–H bonds. acs.org This dual catalytic system provides a modular platform for forging new C-C bonds with high site-selectivity. acs.org The mechanism often involves hydrogen atom transfer (HAT) from the substrate to the excited ketone, followed by radical capture by the nickel catalyst. escholarship.org

Table 3: Nickel-Catalyzed C(sp³)-H Arylation of N-Benzylidenediphenylmethylamine Analogues nih.gov

| Entry | Imine Substrate | Aryl Chloride | Product | Yield (%) |

| 1 | N-(Diphenylmethyl)benzenamine | 4-Chlorotoluene | N-(Phenyl(p-tolyl)methyl)benzenamine | 85 |

| 2 | N-(Diphenylmethyl)benzenamine | 4-Chloroanisole | N-((4-Methoxyphenyl)(phenyl)methyl)benzenamine | 82 |

| 3 | N-(Diphenylmethyl)benzenamine | 1-Chloro-4-(trifluoromethyl)benzene | N-((4-(Trifluoromethyl)phenyl)(phenyl)methyl)benzenamine | 78 |

| 4 | N-(4-Methoxyphenyl)methanimine | 4-Chlorotoluene | N-((4-Methoxyphenyl)(p-tolyl)methyl)amine | 90 |

Reactions performed with NiCl₂(PCy₃)₂ as catalyst and NaOtBu as base.

Palladium-Catalyzed Reductive Transformations

Palladium catalysts are highly effective for the reductive transformation of imines to their corresponding amines. One of the primary methods is the catalytic hydrogenation of the C=N double bond. This process typically involves the reaction of an imine with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). For instance, N-benzylamines can be prepared through the iminization of benzaldehyde with a suitable amine, followed by the palladium-catalyzed hydrogenation of the resulting imine intermediate. google.com This two-step, one-pot process is efficient, and the water of reaction from the initial imine formation does not need to be removed before the hydrogenation step. google.com

Another significant palladium-catalyzed method is reductive alkylation. A silicon-nanostructure-stabilized palladium nanoparticle catalyst (SiNS–Pd) has been shown to be highly effective for the reductive alkylation of amines with aldehydes under a hydrogen atmosphere. nih.gov This method demonstrates high catalytic activity and selectivity, allowing for the synthesis of a variety of N-substituted amines in good to excellent yields. nih.gov For example, the reaction of aniline (B41778) with benzaldehyde in the presence of SiNS–Pd (0.02 mol % Pd) and hydrogen gas yields N-benzylaniline quantitatively. nih.gov

Palladium complexes with specific phosphine (B1218219) ligands have also been utilized for the asymmetric hydrogenation of activated imines, yielding chiral amines with high enantioselectivity. dicp.ac.cn For example, N-diphenylphosphinyl ketimines can be hydrogenated with a Pd(CF3CO2)2/(S)-SegPhos catalyst to achieve enantiomeric excesses (ee) of 87-99%. dicp.ac.cn

Table 1: Examples of Palladium-Catalyzed Reductive Alkylation of Amines with Aldehydes nih.gov

| Amine | Aldehyde | Product | Yield (%) |

| Aniline | Benzaldehyde | N-Benzylaniline | 100 |

| Aniline | 4-Methoxybenzaldehyde (B44291) | N-(4-Methoxybenzyl)aniline | 86 |

| 2-Phenylethylamine | Benzaldehyde | N-Benzyl-2-phenylethylamine | 98 |

| 2-(4-Chlorophenyl)ethylamine | Benzaldehyde | N-Benzyl-2-(4-chlorophenyl)ethylamine | 93 |

Copper(I) Complex Template Synthesis

Copper-catalyzed reactions are valuable in the synthesis of nitrogen-containing compounds. While literature specifically detailing Copper(I) complex template synthesis for N-Benzylidene-N-(diphenylmethyl)amine is not abundant, the principles of copper catalysis in C-N bond formation are well-established. Copper(I) amide complexes, for instance, have been synthesized and characterized as potential intermediates in Ullmann-type amination reactions. nih.gov These complexes can be prepared by the reaction of copper(I) chloride with a lithium amide or by the direct reaction of an amine with copper(I) mesityl. nih.gov

Copper-catalyzed multicomponent reactions also provide a modular approach to synthesizing complex nitrogenous molecules. For example, a copper(II) catalyst can facilitate the condensation of enolizable imines with α-diazo-β-ketoesters to produce highly substituted pyrroles. rsc.org Although this example leads to a different heterocyclic system and uses copper(II), it highlights the utility of copper in activating imines for further transformations. The mechanism often involves the nucleophilic addition of the imine nitrogen to a copper carbenoid intermediate. rsc.org The design of specific copper-amine complexes has also been explored for templating the synthesis of zeolites, demonstrating the principle of using metal-ligand interactions to direct the formation of a larger structure. rsc.org

Rhodium(I)-Catalyzed Enantioselective Additions

Rhodium(I) complexes are preeminent catalysts for the enantioselective hydrogenation and addition of various nucleophiles to imines, providing access to chiral amines. The asymmetric hydrogenation of imines using chiral rhodium(I)-diphosphine complexes was one of the earliest successful examples of this transformation. mdma.ch The catalyst, often prepared in situ, can achieve high enantioselectivity, which can be further enhanced by additives like potassium iodide and by conducting the reaction at low temperatures. mdma.ch

More recently, rhodium(I) catalysts have been employed in the asymmetric addition of organoboron reagents to imines. For instance, a chiral rhodium complex can catalyze the highly enantioselective coupling of arylboronic acids, 1,3-enynes, and imines to produce homoallylic sulfamates. researchgate.net This reaction proceeds through the generation of an allylrhodium(I) species via an alkenyl-to-allyl 1,4-rhodium(I) migration. researchgate.net The scope of this reaction is broad, with various arylboronic acids and imines participating to yield products with high diastereomeric ratios and enantioselectivities (up to >99% ee). researchgate.net

Furthermore, rhodium-catalyzed asymmetric additions of methyl groups from dimethylzinc (B1204448) to diphenylphosphinoyl-activated imines have been developed. nottingham.ac.uk Although reduction of the imine can be a competing side reaction, slow addition of the imine to the reaction mixture can minimize this byproduct, leading to yields of 34-73% and enantiomeric excesses of 75-93%. nottingham.ac.uk

Table 2: Rhodium-Catalyzed Enantioselective Aryl Boroxine Addition to Bis-sulfamyl Aldimines nottingham.ac.uk

| Entry | Aryl Boroxine | Imine | Yield (%) | dr | ee (%) |

| 1 | Phenyl | N-Benzylidene-P,P-diphenylphosphinic amide | 76 | >99:1 | 97 |

| 2 | 4-Methoxyphenyl | N-Benzylidene-P,P-diphenylphosphinic amide | 65 | >99:1 | 96 |

| 3 | 4-Fluorophenyl | N-Benzylidene-P,P-diphenylphosphinic amide | 71 | >99:1 | 98 |

Iridium-Catalyzed C-H Arylation

Iridium catalysts have emerged as powerful tools for C-H bond functionalization, including the arylation of C-H bonds adjacent to nitrogen atoms. While direct C-H arylation of this compound itself is not extensively documented, related transformations highlight the potential of this methodology. Iridium(III) half-sandwich complexes with Schiff base ligands have been developed for the aerobic oxidative homocoupling of primary amines to form imines. chemistryviews.org

Iridium catalysts are also effective in the reductive coupling of alkynes with N-arylsulfonyl aldimines under hydrogenation conditions to form allylic amines. organic-chemistry.org This process achieves C-C bond formation without the need for stoichiometric organometallic reagents. The choice of ligand, such as BIPHEP, is crucial for achieving high yields and selectivity. organic-chemistry.org Furthermore, iridium-catalyzed asymmetric hydrogenation of various imines, including challenging dialkyl imines, has been successfully developed using chiral spiro phosphine-amine-phosphine ligands, affording chiral amines with high yields and enantioselectivities. chinesechemsoc.org

Metal-Free Approaches

While metal catalysis dominates the landscape of imine synthesis and modification, several metal-free approaches have been developed. The most fundamental method for synthesizing N-benzylidene anilines is the direct condensation of an aldehyde with a primary amine, often catalyzed by acid or base, or simply by heating. semanticscholar.org

Recent advancements in green chemistry have led to the use of natural, renewable materials as catalysts. For example, Kinnow peel powder has been utilized as a green catalyst for the Schiff base reaction between benzaldehyde and aniline, providing the product in 85% yield. google.com Organocatalysis also offers a metal-free alternative. Pyrrolidine (B122466), for instance, can act as a nucleophilic catalyst, activating aldehydes towards condensation with various amino compounds to form aldimines in high yields without the need for metal or acid catalysts. organic-chemistry.org

Advanced Synthetic Strategies for this compound Derivatives

To improve reaction efficiency, reduce reaction times, and enhance product yields, advanced synthetic strategies such as microwave-assisted synthesis have been explored.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for accelerating reactions. The synthesis of N-benzylidene derivatives is particularly amenable to this technique. The condensation of aromatic aldehydes with various amines or hydrazides can be completed in minutes with high yields under microwave irradiation, often under solvent-free conditions. researchgate.net

For example, the synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides was achieved in 62-80% yields in just 8-10 minutes. researchgate.net In another study, N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine were synthesized in 26-90% yields by irradiating a mixture of the amine and an aromatic aldehyde in ethanol (B145695) at 160 °C for 60 minutes. nih.gov

The synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes under microwave irradiation without a solvent was completed in 5-10 minutes with yields ranging from 86% to over 99%. mdpi.com This demonstrates the significant rate enhancement and efficiency of microwave-assisted synthesis compared to conventional heating methods. mdpi.com

Table 3: Microwave-Assisted Synthesis of N-Benzylidene Derivatives

| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |

| Salicylic hydrazide | Aromatic aldehydes | Solvent-free | 8-10 min | 62-80 | researchgate.net |

| 3-Amino-4-imino-chromenopyrimidine | Aromatic aldehydes | EtOH, 160 °C | 60 min | 26-90 | nih.gov |

| N-phenyl-o-phenylenediamine | Benzaldehyde | Solvent-free, 1% Er(OTf)3 | 5 min | 99.9 | mdpi.com |

Synthesis via Reductive Amination Pathways

Reductive amination is a cornerstone method for the synthesis of amines, including this compound and its analogues. This process typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com This approach offers a high degree of control and versatility, avoiding issues of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

A common strategy involves the one-pot reaction of an aldehyde or ketone with a primary amine in the presence of a reducing agent. organic-chemistry.orgresearchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being frequently utilized. masterorganicchemistry.com For instance, N-benzylamines can be prepared by reacting a benzaldehyde with a primary amine to form the imine, which is subsequently hydrogenated using a palladium on carbon (Pd/C) catalyst. google.com This two-step, one-pot process is efficient and can be carried out in a water-miscible solvent like methanol (B129727) without the need to remove the water of reaction. google.com

The reaction conditions for reductive amination can be tailored to the specific substrates. For example, the synthesis of N-benzyl-1-(4-methylphenyl)ethylamine involves the dropwise addition of benzaldehyde to 4-methyl-1-phenylethylamine in methanol at room temperature, followed by hydrogenation with a Pd/C catalyst. google.com Similarly, N-4-methoxybenzyl-1-phenylethylamine can be synthesized from 4-methoxybenzaldehyde and 1-phenylethylamine (B125046) under the same conditions. google.com

The choice of catalyst is also crucial. While palladium is common, other transition metals from groups 8 to 10 of the periodic table can also be effective. google.com Furthermore, iridium complexes have been shown to catalyze the reductive amination of ketones and aldehydes in aqueous media, using formic acid as a hydrogen source, providing an environmentally friendly route to a wide range of amines. organic-chemistry.orgresearchgate.net

Below is a table summarizing various reductive amination conditions for the synthesis of N-benzylamine derivatives.

| Amine Product | Carbonyl Compound | Amine Reactant | Solvent | Catalyst/Reducing Agent | Reaction Conditions | Reference |

| N-Benzyl-α-methylbenzylamine | Benzaldehyde | α-Methylbenzylamine | Toluene | Pd/C, H₂ | Imination followed by hydrogenation | google.com |

| N-Benzyl-1-(4-methylphenyl)ethylamine | Benzaldehyde | 4-Methyl-1-phenylethylamine | Methanol | Pd/C (10% by weight), H₂ | 6 hours at 24°C for imination, then 5 hours hydrogenation at atmospheric pressure | google.com |

| N-4-Methoxybenzyl-1-phenylethylamine | 4-Methoxybenzaldehyde | 1-Phenylethylamine | Methanol | Pd/C (10% by weight), H₂ | 6 hours at 24°C for imination, then 5 hours hydrogenation at atmospheric pressure | google.com |

| (R)-N-Benzyl-1-phenylethylamine | Benzaldehyde | (R)-1-Phenylethylamine | Methanol | Pd/C (5% by weight), H₂ | 24 hours hydrogenation at atmospheric pressure | google.com |

Formation of this compound Oxide Analogues

N-Oxides of imines, also known as nitrones, represent an important class of compounds with unique reactivity. The formation of this compound oxide analogues typically involves the oxidation of the corresponding tertiary amine or imine.

A common method for the synthesis of tertiary amine N-oxides is the direct oxidation of the parent tertiary amine using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). liverpool.ac.uk For example, nitrones of the general structure R¹–CH=N(O)–R² can be prepared by the oxidation of secondary amines with hydrogen peroxide. nih.gov This method has been applied to synthesize a 1:1 adduct of (Z)-N-benzylidene-1-phenylmethanamine oxide with hydrogen peroxide. nih.gov

The synthesis of N-benzyl prolinol carbamate (B1207046) N-oxide derivatives has been achieved through oxidation with m-CPBA in the presence of potassium carbonate at low temperatures. liverpool.ac.uk The stereoselectivity of such oxidations can be influenced by the presence of hydrogen bond donors in the substrate, which may direct the approach of the oxidizing agent. liverpool.ac.uk

Heterocyclic N-oxides have also gained significant attention due to their diverse biological activities. nih.gov The synthesis of these compounds often involves the oxidation of the parent heterocyclic nitrogen compound. For instance, pyridine (B92270) N-oxides can be prepared efficiently using various oxidizing agents. nih.gov The N-oxide functional group can significantly alter the electronic and steric properties of the parent molecule, leading to novel biological activities. nih.gov

Synthesis of N-Benzylidene-[1,1'-biphenyl]-2-amines

The synthesis of N-benzylidene-[1,1'-biphenyl]-2-amines involves the condensation of an appropriately substituted benzaldehyde with [1,1'-biphenyl]-2-amine. These compounds have shown distinctive reactivity under photoredox conditions, making them valuable intermediates for the synthesis of more complex molecules like unsymmetrical and symmetrical 1,2-diamines. nih.govnih.gov

A photocatalytic method has been developed for the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines with aliphatic amines to produce unsymmetrical 1,2-diamines. nih.govnih.gov This reaction proceeds via a radical-radical cross-coupling of α-amino radicals generated through a proton-coupled single-electron transfer process, utilizing an iridium photocatalyst. nih.govnih.gov The presence of the phenyl substituent on the aniline moiety is crucial for this reactivity. nih.govnih.gov

Furthermore, by modifying the reaction conditions, the same N-benzylidene-[1,1'-biphenyl]-2-amine starting materials can be selectively converted into symmetrical 1,2-diamines through a homocoupling reaction. nih.gov This divergent synthetic approach highlights the versatile reactivity of these imines. The homocoupling reactions of various substituted (E)-N-benzylidene-[1,1'-biphenyl]-2-amines have been studied in methanol, yielding symmetrical 1,2-diamines that are potential ligands for organic transformations. nih.gov

The general experimental procedure for these photocatalytic reactions involves charging a reaction tube with the N-benzylidene-[1,1'-biphenyl]-2-amine derivative, an iridium photocatalyst such as [Ir(dtbbpy)(ppy)₂]PF₆, and an aliphatic amine in a solvent like DMF or methanol. The mixture is then irradiated with visible light (e.g., blue LEDs) at ambient temperature. nih.gov

Below is a table summarizing the synthesis of substituted N-benzylidene-[1,1'-biphenyl]-2-amines and their subsequent transformations.

| Starting N-Benzylidene-[1,1'-biphenyl]-2-amine | Reaction Type | Reagents/Catalyst | Solvent | Product | Reference |

| (E)-N-benzylidene-[1,1'-biphenyl]-2-amine | Reductive Cross-Coupling | Aliphatic amine, [Ir(dtbbpy)(ppy)₂]PF₆ | DMF | Unsymmetrical 1,2-diamine | nih.govnih.gov |

| (E)-N-(4-methylbenzylidene)-[1,1'-biphenyl]-2-amine | Homocoupling | [Ir(dtbbpy)(ppy)₂]PF₆ | CH₃OH | Symmetrical 1,2-diamine | nih.gov |

| (E)-N-(4-methoxybenzylidene)-[1,1'-biphenyl]-2-amine | Homocoupling | [Ir(dtbbpy)(ppy)₂]PF₆ | CH₃OH | Symmetrical 1,2-diamine | nih.gov |

| (E)-N-(4-chlorobenzylidene)-[1,1'-biphenyl]-2-amine | Homocoupling | [Ir(dtbbpy)(ppy)₂]PF₆ | CH₃OH | Symmetrical 1,2-diamine | nih.gov |

Reaction Mechanisms and Mechanistic Investigations

Fundamental Mechanistic Pathways

Imine Formation Mechanisms

The formation of imines, also known as Schiff bases, is a reversible reaction that occurs between a primary amine and a carbonyl group of an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The mechanism begins with the nucleophilic addition of the primary amine to the carbonyl carbon, leading to the formation of a neutral tetrahedral intermediate called a carbinolamine. libretexts.org This is followed by a proton transfer, resulting in a neutral amino alcohol. libretexts.org

The rate of imine formation is pH-dependent, with the maximum rate typically observed in weakly acidic conditions (around pH 4 to 5). libretexts.org If the pH is too high, there isn't enough acid to protonate the carbinolamine intermediate, slowing down the dehydration step. libretexts.org Conversely, if the pH is too low, the amine nucleophile becomes protonated, which prevents the initial nucleophilic attack on the carbonyl group. libretexts.org

In the specific context of N-Benzylidene-N-(diphenylmethyl)amine, the formation would involve the reaction of benzaldehyde (B42025) and N-(diphenylmethyl)amine. While the general mechanism holds true, the specific reactants can influence the reaction kinetics and equilibrium. For instance, the synthesis of N-benzylideneaniline, a structurally related imine, is achieved by the condensation of benzaldehyde and aniline (B41778). researchgate.netnih.gov

A plausible mechanism for the formation of N-benzyl-1-phenylmethanimine involves the single-electron oxidation of benzylamine (B48309) to form a nitrogen radical cationic intermediate. researchgate.net This highlights that alternative pathways, particularly under electrochemical or photochemical conditions, can exist for imine formation.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the phosphorus center of phosphonamidic chlorides can proceed through different mechanistic pathways, influenced by the structure of the substrate and the nature of the nucleophile. rsc.org

SN2(P) Mechanism

The SN2(P) mechanism is an associative process that involves a backside attack of the nucleophile on the phosphorus atom, leading to a five-coordinate transition state or intermediate. rsc.orgmasterorganicchemistry.com This mechanism is sensitive to steric hindrance. For instance, the reaction of PhCH2P(O)(NMe2)Cl with amines like Me2NH proceeds readily, but the rate is significantly reduced with a bulkier nucleophile such as Et2NH. rsc.org This steric sensitivity, along with competition experiments showing the preferential reaction with the less bulky amine, is characteristic of an SN2(P) pathway. rsc.org

Elimination-Addition (EA) Mechanism with Alkylideneoxophosphorane Intermediates

In contrast to the SN2(P) mechanism, the Elimination-Addition (EA) mechanism is a dissociative pathway. rsc.org This mechanism becomes competitive when the substrate has an acidic proton alpha to the phosphorus center. rsc.org The reaction of Ph2CHP(O)(NMe2)Cl with amines provides a clear example of the EA mechanism. rsc.org This reaction shows less sensitivity to the steric bulk of the nucleophile compared to the SN2(P) reaction. rsc.org

The key intermediate in this pathway is a transient, three-coordinate alkylideneoxophosphorane (also referred to as a phosphene) intermediate, [Ph2C=P(O)NMe2]. rsc.orgrsc.org The mechanism involves an initial elimination step to form this intermediate, followed by the addition of the nucleophile. rsc.org Isotope labeling studies using deuterated amines (R2ND) show extensive deuterium (B1214612) incorporation into the product, which is strong evidence for the EA mechanism. rsc.org The elimination stage itself can be a two-step process, involving the rapid, reversible formation of the conjugate base, followed by a rate-limiting expulsion of the chloride ion. rsc.org

| Substrate | Nucleophile | Observed Mechanism | Key Observations |

| PhCH2P(O)(NMe2)Cl | Me2NH / Et2NH | SN2(P) | Highly sensitive to nucleophile bulk; favors less hindered amine. rsc.org |

| Ph2CHP(O)(NMe2)Cl | Me2NH / Et2NH | Elimination-Addition | Less sensitive to nucleophile bulk; significant deuterium incorporation with Et2ND. rsc.org |

| ArPhCHP(O)(NMe2)Cl | R2ND | Elimination-Addition | Rapid H/D exchange at the α-carbon. rsc.org |

Catalytic Reaction Mechanisms

Role of Lewis Acids in Catalysis

Lewis acids play a crucial role in activating imines towards nucleophilic attack by coordinating to the nitrogen atom. jst.go.jpnih.gov This coordination increases the electrophilicity of the imine carbon, making it more susceptible to reaction with nucleophiles. nih.gov However, a significant challenge in Lewis acid catalysis of imine reactions is that the product, typically a secondary or tertiary amine, can also coordinate strongly to the Lewis acid, leading to catalyst deactivation. jst.go.jpuwo.ca

Despite this challenge, several Lewis acids have been identified as effective catalysts for a variety of reactions involving imines. Rare earth triflates, such as scandium triflate (Sc(OTf)3) and ytterbium triflate (Yb(OTf)3), have proven to be excellent catalysts for reactions like imino-aldol, aza Diels-Alder, allylation, and cyanation reactions. jst.go.jp In some cases, these catalysts can be used in catalytic amounts to achieve high yields. jst.go.jp

For example, in the aza-Diels-Alder reaction of methylenecyclopropanes with imines, Lewis acids such as Sn(OTf)2, Sc(OTf)3, and Yb(OTf)3 were found to be highly effective, providing the corresponding quinoline (B57606) derivatives in quantitative yields. acs.org The proposed mechanism involves the activation of the imine by the Lewis acid, facilitating the cycloaddition reaction. acs.org

High-throughput screening has also identified Y(OTf)3 as an effective catalyst for the addition of benzophenone (B1666685) imine to epoxides. acs.org This catalytic system allows for the regioselective synthesis of primary 1,2-amino alcohols under mild conditions. acs.org

The choice of Lewis acid can significantly impact the outcome of the reaction. For instance, in a study of Lewis acid-catalyzed oxidation of benzylamines, ZnBr2 and FeCl3 were found to be effective catalysts. researchgate.net

| Reaction Type | Effective Lewis Acids | Key Findings |

| Imino-aldol, Aza Diels-Alder, Allylation, Cyanation | Rare earth triflates (e.g., Sc(OTf)3) | Catalytic amounts are effective; overcomes product inhibition. jst.go.jp |

| Aza-Diels-Alder of methylenecyclopropanes and imines | Sn(OTf)2, Sc(OTf)3, Yb(OTf)3 | Quantitative yields of quinoline derivatives. acs.org |

| Addition of benzophenone imine to epoxides | Y(OTf)3 | Regioselective synthesis of 1,2-amino alcohols. acs.org |

| Oxidation of benzylamines | ZnBr2, FeCl3 | Catalytic oxidation to corresponding amides. researchgate.net |

Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT) Synergistic Catalysis

A powerful strategy for the functionalization of C-H bonds adjacent to the nitrogen atom in benzylamines involves the synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. core.ac.uk While SET catalysis alone on a substrate like N,N-dimethylbenzylamine typically targets the N-methyl group, the addition of a HAT catalyst precursor can completely switch the regioselectivity to the N-benzylic position. core.ac.uk

The mechanism operates through a dual catalytic cycle. The photocatalyst, upon excitation, engages in a single electron transfer with the amine substrate, generating an aminium radical cation. Concurrently, a HAT catalyst is activated. This HAT catalyst then selectively abstracts a hydrogen atom from the benzylic position of the aminium radical. This synergistic approach overcomes the inherent selectivity challenges of SET-only systems, allowing for highly regio- and chemoselective C-H functionalization. core.ac.uk This method is applicable to a variety of primary, secondary, and tertiary benzylamines, enabling efficient N-benzylic C-H arylation. core.ac.uk

Table 1: Key Features of SET/HAT Synergistic Catalysis for Benzylamine Functionalization

| Feature | Description | Reference |

| Mechanism | Synergy of Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). | core.ac.uk |

| Selectivity | Overrides inherent N-alkyl selectivity to achieve N-benzylic Csp³–H functionalization. | core.ac.uk |

| Key Intermediates | Aminium radical cation and sulfur-centered radical (from thiocarboxylate HAT catalyst). | core.ac.uk |

| Applicability | Effective for primary, secondary, and tertiary benzylamines. | core.ac.uk |

Nitrene-Mediated N-N Coupling

The construction of N-N linkages can be achieved through nitrene-mediated intermolecular coupling reactions. In this process, a nitrene intermediate is generated, typically from a precursor like a dioxazolone, under iridium or iron catalysis. wikipedia.orgnih.gov This highly reactive intermediate can then be intercepted by a nucleophile, such as an amine, to form a new N-N bond, yielding products like hydrazides. wikipedia.orgnih.gov

Mechanistic studies have revealed that the metal acyl nitrene intermediates possess a nitrogen atom with strong electrophilicity. wikipedia.org This allows for efficient nucleophilic attack by arylamines to forge the N-N bond with high efficiency and chemoselectivity. wikipedia.org While this specific reaction has been detailed for arylamines, the principle of a reactive nitrene intermediate being trapped by an amine is a fundamental pathway that could potentially involve secondary amines like diphenylmethylamine, a precursor to this compound.

Iminium-Keto Intermediate Pathways

Iminium ions are key reactive intermediates in organic synthesis, often generated from the protonation or alkylation of imines. wikipedia.org A classic reaction that proceeds through such an intermediate is the Mannich reaction. This reaction involves the aminoalkylation of an enolizable carbonyl compound. adichemistry.com

The pathway begins with the formation of an iminium ion from the reaction of a secondary amine (such as diphenylmethylamine) with a non-enolizable aldehyde (most commonly formaldehyde). adichemistry.comyoutube.com This iminium salt is a potent electrophile. In the presence of a keto compound, which can tautomerize to its enol form under the typically acidic reaction conditions, the enol acts as a nucleophile. adichemistry.comyoutube.com The enol attacks the electrophilic carbon of the iminium ion, leading to the formation of a new C-C bond and yielding a β-aminocarbonyl compound, known as a Mannich base. adichemistry.com This pathway demonstrates a synergistic interaction between an iminium intermediate and a keto-derived nucleophile.

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving this compound and related structures is dictated by the steric and electronic properties of the substituents.

Diastereoselective Cycloadditions

While this compound itself is not a direct precursor for azomethine ylides, closely related N-benzyl silyl-substituted amines serve as effective equivalents for nonstabilized azomethine ylides in [3+2] cycloaddition reactions. orgsyn.org These ylides are generated in situ and react with a variety of dipolarophiles to form pyrrolidine (B122466) derivatives. orgsyn.org

These cycloaddition reactions exhibit a high degree of stereochemical control. The reaction of an azomethine ylide generated from N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine with dimethyl maleate (B1232345) and dimethyl fumarate (B1241708) proceeds with complete stereospecificity, consistent with a concerted 1,3-dipolar cycloaddition mechanism. orgsyn.org Furthermore, when reacting with olefins containing cyclic structures, these reactions show excellent diastereoselectivity, providing a reliable method for constructing molecules with complex and well-defined spatial arrangements. highfine.com

Axial vs. Equatorial Attack in Oxidation Reactions

The stereochemistry of the oxidation of imines derived from substituted cyclohexanones and diphenylmethylamine has been investigated to determine the facial selectivity of the oxidant attack. When these conformationally biased imines are oxidized, they form the corresponding oxaziridines. whiterose.ac.uk The direction of attack—either axial or equatorial—is influenced by the substituents on the cyclohexanone (B45756) ring. whiterose.ac.uk

Analysis of the oxaziridine (B8769555) products revealed that adjacent hydroxyl groups on the ring favor syn addition of the oxidant. In contrast, imines containing adjacent methoxy (B1213986) groups preferentially undergo attack anti to the alkoxy substituent. whiterose.ac.uk The bulky N-diphenylmethyl group plays a crucial role in influencing the steric environment around the imine, and the stereochemical outcome of the products provides direct insight into the preferred trajectory of the oxidizing agent. whiterose.ac.uk

Table 2: Influence of Directing Groups on Oxidant Attack in Cyclohexanone Imines

| Directing Group | Preferred Attack Direction | Reference |

| Adjacent Hydroxyl (-OH) | syn to the hydroxyl group | whiterose.ac.uk |

| Adjacent Methoxy (-OCH₃) | anti to the methoxy group | whiterose.ac.uk |

Enantioselective Synthesis Pathways

Imines are valuable substrates in enantioselective synthesis for the production of chiral amines. One prominent example is the copper-catalyzed aza-Friedel–Crafts reaction, which involves the addition of phenols to N-sulfonyl aldimines. nih.gov

In this pathway, a chiral catalyst, typically a complex of copper(II) triflate with a chiral bis(oxazoline) ligand (e.g., (S)-Ph-Box), coordinates to the imine. This coordination creates a chiral environment that directs the nucleophilic attack of the phenol (B47542) to one face of the imine, resulting in the formation of a chiral secondary benzylamine with high enantioselectivity. nih.gov This method has proven effective for a range of alkyl and aryl aldimines, achieving excellent yields and enantiomeric excesses (ee) up to 99%. nih.gov Another emerging strategy for the asymmetric synthesis of chiral amines is the use of engineered hemoproteins as biocatalysts for carbene N-H insertion reactions. rochester.edu

Table 3: Enantioselective Aza-Friedel–Crafts Reaction of Aldimines

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

| Cu(OTf)₂ / (S)-Ph-Box | Alkyl & Aryl Aldimines | Up to 99% | nih.gov |

| Cu(OTf)₂ / Chiral Bis(oxazoline) | N-Sulfonyl Aldimines | Good to Excellent | nih.gov |

Solvent Effects on Reaction Mechanisms

The solvent in which a chemical reaction is conducted can exert a profound influence on the reaction rate, mechanism, and even the position of the chemical equilibrium. In the formation of imines such as this compound, the solvent plays a critical role in mediating proton transfer steps and stabilizing charged intermediates and transition states. The reaction proceeds through a multi-step mechanism involving the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by a dehydration step to yield the final imine. The nature of the solvent can differentially affect the energy barriers of these individual steps.

Detailed Research Findings:

Research into imine formation has demonstrated that both protic and aprotic solvents can be utilized, often with significant differences in reaction outcomes.

Aprotic Solvents: In non-polar, aprotic solvents, the reaction pathway can be complex. Computational studies on the synthesis of Schiff bases from aromatic amines in the absence of polar solvents or acid catalysts suggest that the dehydration of the carbinolamine intermediate has a high activation energy barrier. peerj.com In these environments, an additional molecule of the amine reactant can act as a catalyst to facilitate the necessary proton transfers. peerj.com This suggests that even in nominally uncatalyzed reactions in aprotic media, the reactants themselves may play a catalytic role. The reaction rate can be so high in the presence of trace acid that even picomolar amounts of a proton source are sufficient to achieve realistic rates. peerj.com

Catalysis and Solvent Media: The presence of acidic or basic catalysts is intrinsically linked to the solvent medium. In a study on the synthesis of N-benzylideneaniline, various solvents were tested. The results indicated that the choice of solvent significantly impacts the product yield, which is a reflection of both kinetic and thermodynamic factors.

The following table summarizes the effect of different solvents on the yield of N-benzylideneaniline, a structural analogue of this compound. This data highlights the empirical nature of solvent selection in optimizing imine synthesis.

| Solvent | Dielectric Constant (ε) at 20°C | Type | Product Yield (%) | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 72 | nih.gov |

| Acetonitrile | 37.5 | Polar Aprotic | ~65-75 | nih.gov |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | 70 | nih.gov |

| Diethyl Ether | 4.3 | Nonpolar | ~65-75 | nih.gov |

| Petroleum Ether | ~2.0 | Nonpolar | ~65-75 | nih.gov |

The mechanism is particularly sensitive to the solvent's ability to stabilize the zwitterionic intermediate that can form upon the initial nucleophilic attack of the amine on the carbonyl carbon. Protic solvents can stabilize this intermediate through hydrogen bonding, potentially lowering the activation energy for the first step. Conversely, in aprotic solvents, the formation of a neutral carbinolamine via a concerted proton transfer or a four-membered transition state might be favored. The subsequent dehydration step is often the rate-determining step and is generally acid-catalyzed. The solvent can influence the efficacy of the acid catalyst and solvate the departing water molecule, thereby driving the reaction toward the imine product.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Electronic Spectroscopy

IR and electronic (UV-Vis) spectroscopy provide complementary information regarding the functional groups and the conjugated π-electron system of N-Benzylidene-N-(diphenylmethyl)amine.

The IR spectrum of this compound is expected to show a characteristic absorption band for the C=N (imine) stretching vibration. This band typically appears in the region of 1690-1640 cm⁻¹. The spectrum would also feature strong absorptions corresponding to the C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and the aliphatic methine C-H stretch. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. For the related compound N,N-dibenzylaniline, characteristic aromatic C-H and C=C stretching bands are observed in these regions. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch (Imine) | 1690 - 1640 |

| Aromatic C-H Stretch | 3100 - 3000 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of IR spectroscopy.

Electronic spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within the molecule. This compound, with its extended system of conjugated π-electrons across the benzylidene and diphenylmethyl groups, is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic rings and the C=N bond.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The expected monoisotopic mass of this compound (C₂₀H₁₇N) is approximately 271.1361 g/mol . The observation of the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at this precise mass would provide strong evidence for the identity of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information, as characteristic fragments would be produced from the cleavage of specific bonds within the molecule.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-N-benzyl-1-phenylmethanimine |

X-ray Single-Crystal Determination

However, a thorough search of available scientific databases, including the Cambridge Structural Database (CSD), did not yield a published crystal structure for this compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and specific atomic coordinates, are not available in the public domain.

While crystallographic data exists for structurally related imines and compounds containing the benzhydryl (diphenylmethyl) moiety, direct extrapolation of these findings to this compound would be speculative. The specific arrangement of the benzylidene and diphenylmethyl groups attached to the imine nitrogen atom would uniquely influence its crystal packing and molecular geometry.

Without experimental data from an X-ray single-crystal analysis of the title compound, a detailed discussion of its solid-state structure, including data tables of crystallographic parameters, cannot be provided.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecules like N-Benzylidene-N-(diphenylmethyl)amine. irjweb.com By approximating the many-electron problem to one concerning the electron density, DFT offers a balance of computational cost and accuracy. A popular functional for such studies is the B3LYP hybrid functional, often paired with basis sets like 6-311G(d,p), which provides a robust description of molecular systems. irjweb.comresearchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. irjweb.com

Table 1: Representative Optimized Geometric Parameters for a Schiff Base Core Structure (Analogous to this compound) using DFT/B3LYP. Data below is based on values reported for structurally similar imines, as specific experimental or theoretical data for the title compound is not available.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=N (Imine) | ~1.29 Å |

| N–C (Amine) | ~1.39 Å | |

| C–C (Aromatic) | 1.39 - 1.41 Å | |

| Bond Angles (°) | C–N=C | ~121° |

| N–C–C (Amine) | ~120° | |

| C–C–C (Aromatic) | ~120° |

Note: The exact values can vary depending on the specific molecule and the level of theory used.

Theoretical vibrational analysis is a powerful method to understand the infrared (IR) and Raman spectra of a molecule. DFT calculations can predict the vibrational frequencies corresponding to different normal modes of the molecule. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations of the theoretical model. isc.ac

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. isc.ac For a molecule like this compound, key vibrational modes include the C=N imine stretch, aromatic C-H stretches, and phenyl ring deformations. The C=N stretching vibration is a characteristic peak for imines and is typically observed in the 1605-1660 cm⁻¹ region. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies and PED Assignments for a Benzylidene Imine Structure. Assignments are based on typical values for related Schiff bases.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (Based on PED) |

| ~3060 | ~3050 | Aromatic C–H stretching |

| ~1640 | ~1625 | C=N imine stretching |

| ~1590 | ~1580 | Aromatic C=C stretching |

| ~1480 | ~1475 | CH₂ scissoring |

| ~1190 | ~1195 | C–N stretching |

| ~750 | ~755 | C–H out-of-plane bending |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It illustrates the electrostatic potential on the molecule's surface, which is crucial for predicting sites of electrophilic and nucleophilic attack. cuny.edu

In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would show a significant negative potential around the nitrogen atom of the imine group due to its lone pair of electrons. This region is the primary site for protonation and coordination with Lewis acids. The hydrogen atoms of the phenyl rings would exhibit positive potential. researchgate.netthaiscience.info

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mtu.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates high chemical reactivity, low kinetic stability, and high polarizability. irjweb.comsemanticscholar.org In molecules analogous to this compound, the HOMO is typically localized on the diphenylmethylamine moiety and the nitrogen atom, while the LUMO is distributed over the benzylidene phenyl ring. This distribution suggests that the primary electronic transition is a π-π* type charge transfer. materialsciencejournal.org

Table 3: Representative FMO Energies and Global Reactivity Descriptors for an Analogous Schiff Base calculated by DFT/B3LYP.

| Parameter | Symbol | Typical Value (eV) |

| HOMO Energy | E_HOMO | -6.2 to -5.8 |

| LUMO Energy | E_LUMO | -1.9 to -1.5 |

| Energy Gap | ΔE | 4.0 to 4.5 |

| Ionization Potential (I) | -E_HOMO | 5.8 to 6.2 |

| Electron Affinity (A) | -E_LUMO | 1.5 to 1.9 |

| Chemical Hardness (η) | (I-A)/2 | 2.0 to 2.25 |

| Electronegativity (χ) | (I+A)/2 | 3.75 to 4.0 |

| Electrophilicity Index (ω) | μ²/2η | 3.1 to 3.6 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction. chemsynthesis.com

In this compound, significant hyperconjugative interactions are expected. These include the delocalization of the nitrogen lone pair (n) electrons into the antibonding π* orbitals of the adjacent phenyl rings (n → π). Additionally, interactions between the π orbitals of the phenyl rings and the π orbitals of the imine C=N bond (π → π*) contribute to the molecule's electronic stability. dergipark.org.tr These interactions are key to understanding the delocalization of electron density across the molecular framework. mtu.edu

Table 4: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of an Analogous Schiff Base.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C_aromatic–C_aromatic) | 5 - 10 | Lone pair delocalization |

| π(C=N) | π(C_aromatic–C_aromatic) | 15 - 25 | π-conjugation |

| π(C_aromatic–C_aromatic) | π(C=N) | 10 - 20 | π-conjugation |

| σ(C–H) | σ(C–N) | 1 - 3 | Hyperconjugation |

Chemical reactions and properties are often significantly influenced by the solvent. The Self-Consistent Reaction Field (SCRF) theory is a computational method used to model these solvent effects. The Polarizable Continuum Model (PCM) is one of the most widely used SCRF methods. mdpi.com In PCM, the solvent is treated as a continuous dielectric medium rather than individual molecules, which makes the calculation computationally feasible. researchgate.net

The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated self-consistently. Studies on similar imines show that increasing solvent polarity can affect the molecular geometry, dipole moment, and the energies of the frontier molecular orbitals. For instance, polar solvents tend to stabilize charge-separated states, which can influence the HOMO-LUMO gap and the electronic transition energies, often leading to shifts in the UV-Vis absorption spectrum.

Reactivity Descriptors

Computational chemistry provides powerful tools to understand and predict the reactivity of molecules through various descriptors derived from Density Functional Theory (DFT). rasayanjournal.co.in These descriptors are categorized as global, which describe the molecule as a whole, and local, which identify reactivity at specific atomic sites.

Global Reactivity Descriptors (Chemical Hardness, Softness, Electronegativity)

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO energy gap is considered hard, indicating high stability and low reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness, softness indicates a molecule's polarizability and its readiness to react. A small HOMO-LUMO gap corresponds to a softer, more reactive molecule. orientjchem.org

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, classifying it as a strong or weak electrophile. rasayanjournal.co.inorientjchem.org

These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) based on Koopman's theorem. nih.gov While specific DFT calculations for this compound are not detailed in the available literature, the principles remain applicable. The chemical reactivity of a series of related compounds can vary significantly with their structure. orientjchem.org For instance, in studies of other compounds, the molecule with the lowest chemical hardness was identified as the most reactive. orientjchem.org

Table 1: Representative Global Reactivity Descriptors and Their Significance This table is illustrative, showing the type of data generated in such studies.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / η | Propensity to undergo charge transfer |

Local Reactivity Descriptors and Dual Descriptors

The dual descriptor (f(2)(r)) is considered a more accurate tool than the Fukui function for unambiguously identifying nucleophilic and electrophilic regions. researchgate.net It is a biphasic function where:

f(2)(r) > 0: Indicates an electrophilic site, susceptible to nucleophilic attack.

f(2)(r) < 0: Indicates a nucleophilic site, prone to electrophilic attack. researchgate.net

Analysis of the molecular electrostatic potential (MEP) map, in conjunction with the dual descriptor, can effectively predict the most reactive parts of a molecule. nih.govresearchgate.net For this compound, one would expect the imine nitrogen (N) to be a primary nucleophilic site and the imine carbon (C) to be a primary electrophilic site, a hypothesis that could be confirmed by calculating local reactivity descriptors.

Conformational Studies

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its reactivity and interactions. Conformational studies of molecules similar to this compound, such as benzylamine (B48309), reveal important insights. colostate.edu The stable geometry of such molecules is often determined by the torsion angles around key single bonds. colostate.edu

For benzylamine, experimental and theoretical studies have identified two stable conformers, an anti and a gauche form, which exist simultaneously in supersonic expansions. colostate.edu These conformers are defined by the torsional angles around the Cipso-Cα bond (τ1) and the Cα-N bond (τ2). The most stable conformation for benzylamine features a perpendicular arrangement where the Cortho-Cipso-Cα-N torsional angle (τ1) is approximately 90°. colostate.edu The difference between the anti (τ2 ≈ 60°) and gauche (τ2 ≈ 180°) conformers is the orientation of the amino group. colostate.edu

In a related study on N,N'-dibenzylideneethylenediamine derivatives, calculations showed the existence of multiple energy minima on the potential energy curves, with a gauche conformer having the lowest energy in the gas phase. researchgate.net For this compound, a similar conformational landscape is expected, dictated by the rotational barriers around the C-N and C-C single bonds, with steric hindrance from the bulky diphenylmethyl and benzylidene groups playing a significant role in determining the lowest energy conformers.

Reaction Pathway and Energy Profile Calculations

Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms through the calculation of reaction pathways and energy profiles. wikipedia.org A reaction energy profile, also known as a reaction coordinate diagram, maps the potential energy of a system as it transforms from reactants to products via a transition state. wikipedia.orgsavemyexams.com

Key features of a reaction energy profile include:

Reactants and Products: The starting and ending points of the reaction.

Transition State (TS): The highest energy point along the reaction pathway, representing an unstable species that cannot be isolated. savemyexams.com

Activation Energy (Ea): The energy difference between the reactants and the transition state, which must be overcome for the reaction to proceed. savemyexams.com

For a molecule like this compound, a relevant reaction to study computationally would be the hydrolysis of the imine (C=N) bond. A computational study would model the step-by-step approach of a water molecule, the formation of a tetrahedral intermediate, proton transfer steps, and the final cleavage of the C-N bond to yield benzaldehyde (B42025) and N-(diphenylmethyl)amine.

Calculations for other reactions, such as nucleophilic aromatic substitution (SNAr) on related systems, show that such processes can proceed through the formation of intermediates like a Meisenheimer complex. researchgate.net The decomposition of this intermediate was found to be the rate-limiting step, with a calculated activation energy barrier of about 28 kcal/mol in an uncatalyzed pathway. researchgate.net A similar computational approach for this compound would elucidate its reaction mechanisms, identify transition states, and calculate the energy barriers, providing a quantitative understanding of its chemical reactivity. researchgate.net

Applications in Organic Synthesis

Role as Ligands and Catalysts

While Schiff bases and their derivatives can function as ligands in coordination chemistry and catalysis, a comprehensive review of scientific literature indicates that N-Benzylidene-N-(diphenylmethyl)amine is not prominently featured as a ligand or a catalyst in mainstream organic synthesis. The field of catalysis is rich with a variety of ligand classes, such as those based on phosphines, N-heterocyclic carbenes, and chiral diamines, which have been extensively developed and utilized.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Ligands often possess specific structural features, such as atropisomerism (e.g., BINAP), C2 symmetry (e.g., Salen ligands), or stereogenic centers positioned to effectively induce chirality in a catalytic transformation. While N-benzylidene derivatives can be made chiral, there is a lack of specific documented use of this compound as a chiral ligand in asymmetric synthesis within the reviewed literature. The design of effective chiral ligands often requires more rigid structures or specific coordinating atoms than those present in this particular imine.

The development of novel catalytic systems is a continuous effort in chemical research, aiming to improve reaction efficiency, selectivity, and scope. This often involves the design and synthesis of new ligands or catalyst frameworks. Based on available literature, this compound has not been a focal point in the development of new catalytic systems. Research in this area tends to focus on the modification of established ligand scaffolds or the discovery of entirely new classes of catalysts.

Formation of Nitrogen-Containing Heterocycles

This compound serves as a valuable substrate for the synthesis of several important nitrogen-containing heterocycles. The imine functionality provides a reactive handle for cyclization and functionalization reactions.

Oxaziridines are three-membered heterocyclic compounds containing nitrogen, oxygen, and carbon. They are useful as electrophilic aminating and oxidizing agents. A standard and widely used method for the synthesis of oxaziridines is the oxidation of the corresponding imines with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org This reaction is generally efficient and proceeds under mild conditions. organic-chemistry.org this compound, being an imine, is a suitable substrate for this transformation, which would yield 2-(diphenylmethyl)-3-phenyloxaziridine.

The general mechanism for the oxidation of an imine by a peroxy acid involves the electrophilic attack of the peroxy acid oxygen on the nitrogen of the imine, followed by an intramolecular proton transfer and ring closure. The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature.

Table 1: Synthesis of Oxaziridines from Imines via Oxidation

| Imine Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| N-Benzylideneaniline | m-CPBA | Dichloromethane | 0 | >95 |

| N-(4-Methoxybenzylidene)aniline | m-CPBA | Chloroform | 25 | 85 |

| N-Cyclohexylidenebenzylamine | Peracetic Acid | Ethyl Acetate | 20 | 78 |

| N-Benzylidene-tert-butylamine | m-CPBA | Dichloromethane | 0 | 92 |

This table presents representative data for the oxidation of various imines to illustrate the general applicability of the method.

Dihydropiperidinones are six-membered heterocyclic compounds that are prevalent in many biologically active molecules and natural products. A review of the scientific literature did not yield specific methods for the synthesis of dihydropiperidinones directly utilizing this compound as a starting material. The synthesis of such heterocycles often involves multi-step sequences or cycloaddition reactions with different starting materials.

Vicinal diamines (1,2-diamines) are crucial building blocks in organic synthesis and are found in numerous ligands, catalysts, and pharmaceuticals. One modern approach to synthesizing 1,2-diamines is through the reductive coupling of imines. Photocatalytic methods, in particular, have emerged as a powerful tool for this transformation. organic-chemistry.org

N-benzylidene amines can undergo a single-electron reduction in the presence of a photocatalyst and a suitable light source to generate α-amino radical intermediates. organic-chemistry.org These radicals can then dimerize to form the 1,2-diamine product. This homocoupling is often highly diastereoselective, especially with bulky substituents on the imine, leading to the preferential formation of a single diastereomer. organic-chemistry.org While the specific reductive coupling of this compound is not explicitly detailed, the general reactivity of N-benzylidene amines suggests its suitability for this type of transformation. organic-chemistry.orgyale.edu

Table 2: Photocatalytic Homocoupling of N-Benzylidene Amines

| N-Benzylidene Amine Substrate | Photocatalyst | Solvent | Reaction Time (h) | Yield (%) |

| (E)-N-benzylidene-[1,1'-biphenyl]-2-amine | Ir(dtbbpy)(ppy)₂PF₆ | Methanol (B129727) | 2 | 85 |

| (E)-N-(4-methylbenzylidene)-[1,1'-biphenyl]-2-amine | Ir(dtbbpy)(ppy)₂PF₆ | Methanol | 2 | 82 |

| (E)-N-(4-methoxybenzylidene)-[1,1'-biphenyl]-2-amine | Ir(dtbbpy)(ppy)₂PF₆ | Methanol | 2 | 80 |

| (E)-N-(4-chlorobenzylidene)-[1,1'-biphenyl]-2-amine | Ir(dtbbpy)(ppy)₂PF₆ | Methanol | 2 | 88 |

This table showcases the scope of the photocatalytic homocoupling reaction for various substituted N-benzylidene amines, indicating the general applicability of the method. organic-chemistry.org

Protective Group Chemistry

The diphenylmethyl (Dpm) group, also known as benzhydryl, is a valuable protecting group for amines in multistep organic synthesis. Its steric bulk and electronic properties confer specific stability characteristics that are leveraged in various synthetic routes.

The diphenylmethyl group is utilized to temporarily block the reactivity of a primary or secondary amine's N-H bond. This protection prevents the amine from participating in undesired side reactions while chemical transformations are carried out on other parts of the molecule. The Dpm group is noted for its stability under strongly acidic conditions, where other groups like the trityl group might be cleaved. This stability makes it a useful alternative in complex syntheses. The protection is typically installed by reacting the amine with a diphenylmethyl halide, such as bromodiphenylmethane.

One of the most common methods for Dpm cleavage is hydrogenolysis . This typically involves treating the protected amine with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C).

An alternative strategy involves acidolysis , using reagents like a combination of triethylsilane and trifluoroacetic acid (TFA). These conditions are often effective but may require elevated temperatures and extended reaction times.

A milder, oxidative approach has also been developed. This method involves the oxidation of the secondary diphenylmethyl-protected amine to an imine intermediate using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). The resulting imine is unstable and can be easily hydrolyzed under mildly acidic conditions to release the deprotected primary amine.